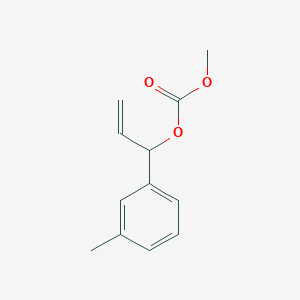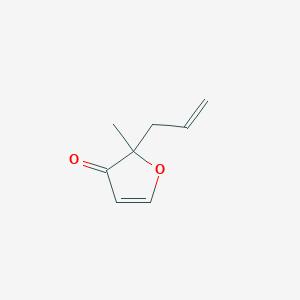![molecular formula C19H19NO3 B12548692 3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one CAS No. 160538-63-6](/img/structure/B12548692.png)
3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its unique structure, featuring both a phenylbutanoyl and a phenyloxazolidinone moiety, makes it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one typically involves the reaction of ®-3-Phenylbutanoic acid with 4alpha-phenyloxazolidin-2-one under specific conditions. The process often requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral auxiliary to direct the formation of a specific enantiomer.
Comparison with Similar Compounds
Similar Compounds
3-[(S)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one: The enantiomer of the compound, differing only in the configuration of the chiral center.
4alpha-Phenyloxazolidin-2-one: Lacks the phenylbutanoyl group but shares the oxazolidinone core structure.
3-Phenylbutanoic acid: Contains the phenylbutanoyl moiety but lacks the oxazolidinone ring.
Uniqueness
3-[®-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one is unique due to its dual functionality, combining both a chiral center and an oxazolidinone ring. This combination enhances its utility in asymmetric synthesis, making it a valuable tool for producing enantiomerically pure compounds.
Properties
CAS No. |
160538-63-6 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4R)-4-phenyl-3-[(3R)-3-phenylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H19NO3/c1-14(15-8-4-2-5-9-15)12-18(21)20-17(13-23-19(20)22)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-,17+/m1/s1 |
InChI Key |
QTEDIMBXZHKQES-PBHICJAKSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
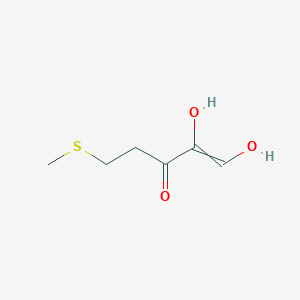
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)

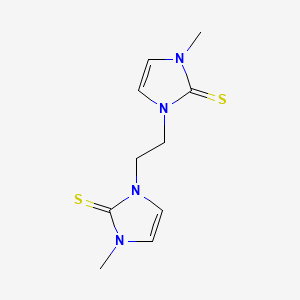

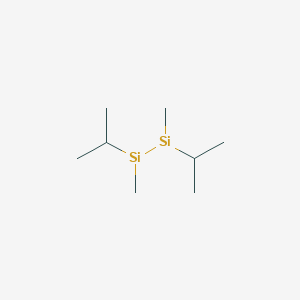
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
